Bioavailability: Maleate vs. Free Base
In a randomized crossover study of 21 healthy fasting male volunteers, the relative bioavailability of Domperidone Maleate tablets was 116 ± 47% relative to an oral solution, compared to 107 ± 50% for Domperidone free base tablets. The maleate salt form achieved a mean Cmax of 15.0 ng/mL at Tmax of 1.2 hours, whereas the free base tablet reached Cmax of 18.8 ng/mL at Tmax of 0.9 hours [1].
| Evidence Dimension | Relative bioavailability versus oral solution (mean ± SD) |
|---|---|
| Target Compound Data | Domperidone Maleate tablet: 116 ± 47% |
| Comparator Or Baseline | Domperidone free base tablet: 107 ± 50% |
| Quantified Difference | 9 percentage-point higher mean relative bioavailability for maleate form |
| Conditions | 20 mg single dose; 21 fasting healthy male subjects; plasma samples collected up to 48 hours; analyzed by radioimmunoassay; crossover design |
Why This Matters
Procurement of maleate salt rather than free base provides a formulation with quantifiably different absorption kinetics, critical for ensuring batch-to-batch bioequivalence in generic product development.
- [1] Huang YC, Colaizzi JL, Bierman RH, Woestenborghs R, Heykants JJ. Pharmacokinetics and dose proportionality of domperidone in healthy volunteers. J Clin Pharmacol. 1986;26(8):628-632. doi:10.1002/j.1552-4604.1986.tb02962.x. PMID: 3793955. View Source
